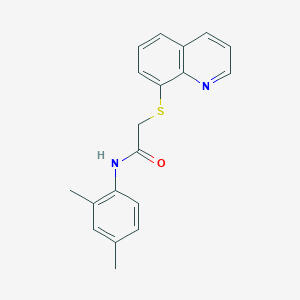
N-(2,4-difluorophenyl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-3-phenylpropanamide, also known as DFP-10825, is a small molecule drug candidate that has been the focus of recent scientific research due to its potential therapeutic applications. This compound belongs to the class of phenylpropanamides and has been shown to exhibit promising pharmacological properties.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-3-phenylpropanamide involves its binding to specific targets in cells, which results in the modulation of various signaling pathways. This compound has been shown to interact with the MAPK/ERK pathway, which is involved in cell proliferation and survival. Additionally, this compound has been shown to inhibit the activity of HDAC enzymes, which are involved in gene expression regulation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects in cells. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which results in the inhibition of tumor growth. Additionally, this compound has been shown to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects.
Advantages and Limitations for Lab Experiments
N-(2,4-difluorophenyl)-3-phenylpropanamide has several advantages for use in lab experiments. This compound is relatively easy to synthesize and has been shown to exhibit potent pharmacological properties. However, there are also some limitations associated with the use of this compound in lab experiments. This compound has been shown to exhibit low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research of N-(2,4-difluorophenyl)-3-phenylpropanamide. One potential application of this compound is in the treatment of cancer, where it may be used as a chemotherapeutic agent. Additionally, this compound may have potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully elucidate the pharmacological properties of this compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of N-(2,4-difluorophenyl)-3-phenylpropanamide involves a multi-step process that begins with the reaction of 2,4-difluoroaniline with 3-phenylpropanoyl chloride in the presence of a base. The resulting intermediate is then subjected to further reactions with various reagents to yield the final product.
Scientific Research Applications
N-(2,4-difluorophenyl)-3-phenylpropanamide has been investigated for its potential therapeutic applications in various fields of medicine, including cancer and neurological disorders. Several studies have shown that this compound exhibits anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, this compound has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
N-(2,4-difluorophenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO/c16-12-7-8-14(13(17)10-12)18-15(19)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIMLUJSIMFQMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 1-[3-(2-nitrophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5767333.png)

![N-(4-methoxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5767342.png)
![3-allyl-6-ethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5767348.png)



![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline](/img/structure/B5767381.png)
![N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B5767395.png)

![2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5767412.png)
